molecular formula C18H15N3O2S2 B11344810 3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11344810
M. Wt: 369.5 g/mol
InChI Key: ZHHBJDPYZVFFJL-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a thiadiazole and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its combination of benzofuran, thiadiazole, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

3,5,6-trimethyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O2S2/c1-9-7-12-11(3)15(23-13(12)8-10(9)2)17(22)20-18-19-16(21-25-18)14-5-4-6-24-14/h4-8H,1-3H3,(H,19,20,21,22)

InChI Key

ZHHBJDPYZVFFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=CS4

Origin of Product

United States

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